molecular formula C8H4BrClO B3236380 7-Bromo-3-chlorobenzofuran CAS No. 1368229-56-4

7-Bromo-3-chlorobenzofuran

Cat. No.: B3236380
CAS No.: 1368229-56-4
M. Wt: 231.47 g/mol
InChI Key: RZFFXIWFRJXFNJ-UHFFFAOYSA-N
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Description

7-Bromo-3-chlorobenzofuran is a chemical compound with the molecular formula C8H4BrClO. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Benzofuran compounds are widely distributed in nature and have been studied for their potential therapeutic properties, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-chlorobenzofuran typically involves the bromination and chlorination of benzofuran derivatives. One common method includes the reaction of 7-bromobenzo[b]furan with chlorine in the presence of acetic acid at 15°C for 0.5 hours, followed by treatment with potassium hydroxide in methanol at 20°C for 20 minutes .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves multi-step synthesis starting from readily available benzofuran derivatives, followed by halogenation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-chlorobenzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The benzofuran ring can be oxidized to form various oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the benzofuran ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like methanol or ethanol.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while oxidation can produce benzofuran-2,3-dione derivatives.

Scientific Research Applications

7-Bromo-3-chlorobenzofuran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-3-chlorobenzofuran is not fully understood. like other benzofuran derivatives, it is believed to interact with various molecular targets and pathways. These interactions may involve binding to specific enzymes or receptors, leading to modulation of biological processes such as cell proliferation, apoptosis, and oxidative stress .

Comparison with Similar Compounds

    7-Bromobenzofuran: A similar compound with a bromine atom at the 7-position but lacking the chlorine atom.

    3-Chlorobenzofuran: A compound with a chlorine atom at the 3-position but lacking the bromine atom.

    5-Bromobenzofuran: A compound with a bromine atom at the 5-position instead of the 7-position.

Uniqueness: 7-Bromo-3-chlorobenzofuran is unique due to the presence of both bromine and chlorine atoms on the benzofuran ring. This dual halogenation can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

7-bromo-3-chloro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClO/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFFXIWFRJXFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-3-chlorobenzofuran
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7-Bromo-3-chlorobenzofuran
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7-Bromo-3-chlorobenzofuran
Reactant of Route 4
7-Bromo-3-chlorobenzofuran
Reactant of Route 5
7-Bromo-3-chlorobenzofuran
Reactant of Route 6
7-Bromo-3-chlorobenzofuran

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